molecular formula C10H7ClN2O2 B1598164 5-(4-Chlorophenyl)pyrimidine-4,6-diol CAS No. 3979-80-4

5-(4-Chlorophenyl)pyrimidine-4,6-diol

Cat. No. B1598164
CAS RN: 3979-80-4
M. Wt: 222.63 g/mol
InChI Key: AZCIUNXJXVOJGZ-UHFFFAOYSA-N
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Description

“5-(4-Chlorophenyl)pyrimidine-4,6-diol” is a chemical compound with the linear formula C10H7ClN2O2 . Its molecular weight is 222.632 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Chlorophenyl)pyrimidine-4,6-diol” include a molecular weight of 222.63 g/mol and a molecular formula of C10H7ClN2O2 .

Scientific Research Applications

Molecular Structure and Bonding Characteristics

The structural, bonding, and spectral analysis of antimalarial drugs, including compounds related to 5-(4-Chlorophenyl)pyrimidine-4,6-diol, reveals significant insights. Such compounds have been studied using Fourier Transform Infrared (FT IR) and Raman spectra to understand their molecular geometry, natural bond orbital, and molecular electrostatic potential. The dihedral angle between the pyrimidine and phenyl rings is crucial for the drug molecule's proper docking in enzyme active sites, and the existence of intermolecular hydrogen bonding networks is indicated by the strong splitting of stretching vibrations of amino groups (Sherlin et al., 2018).

Synthesis and Chemical Transformation

Research into the synthesis and transformation of pyrimidine compounds, including those related to 5-(4-Chlorophenyl)pyrimidine-4,6-diol, has led to the development of various derivatives with potential biological interest. For example, transformations involving chlorination and nucleophilic substitution have been utilized to produce amino-substituted compounds, highlighting the versatility and reactivity of the pyrimidine ring in chemical synthesis (Campaigne et al., 1970).

Antimalarial Activity

Pyrimidine derivatives have been evaluated for their antimalarial properties, with compounds like 2:4-diamino-5-p-chlorophenyl-6-ethyl pyrimidine showing significant activity against malaria infections in laboratory animals. This highlights the potential of 5-(4-Chlorophenyl)pyrimidine-4,6-diol and related compounds in the development of new antimalarial agents (Rollo, 1951).

Inhibitory Effects on Enzymes

The study of enzyme inhibitors has explored the binding modes of pyrimidine compounds to enzymes like dihydrofolic reductase. By synthesizing various derivatives, researchers aim to understand where bulky groups can be placed on the pyrimidine ring to allow good binding, thereby informing the design of irreversible inhibitors for therapeutic purposes (Baker et al., 1967).

Antimicrobial and Anticancer Potential

New pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. The structural modifications and chemical reactivity of compounds similar to 5-(4-Chlorophenyl)pyrimidine-4,6-diol contribute to their biological efficacy, offering potential as therapeutic agents (Abdelghani et al., 2017).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

There are no readily available future directions for "5-(4-Chlorophenyl)pyrimidine-4,6-diol" .

properties

IUPAC Name

5-(4-chlorophenyl)-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCIUNXJXVOJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CNC2=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393045
Record name 5-(4-chlorophenyl)pyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)pyrimidine-4,6-diol

CAS RN

3979-80-4
Record name 5-(4-chlorophenyl)pyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-CHLORO-PHENYL)-PYRIMIDINE-4,6-DIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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